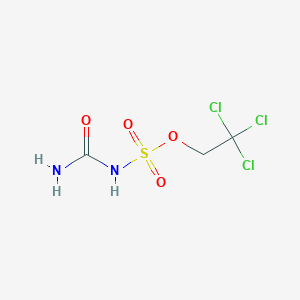![molecular formula C21H27N B1612507 (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 948595-04-8](/img/structure/B1612507.png)
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Vue d'ensemble
Description
“®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” is a heterocyclic organic compound . Its IUPAC name is (2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine . The molecular weight of this compound is 293.45 and its molecular formula is C21H27N .
Molecular Structure Analysis
The molecular structure of “®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” can be represented by the canonical SMILES string: CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structural representation.Physical And Chemical Properties Analysis
“®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine” has a boiling point of 410ºC at 760 mmHg and a melting point of 97-101ºC . Its density is 1.004g/cm³ . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
- Spectroscopic Characteristics: A study by Muhammad Akram et al. (2020) on a similar compound, 3,5-bis(2,5-dimethylphenyl)pyridine, utilized spectroscopic techniques and density functional theory (DFT) for characterizing the compound. This implies similar analytical techniques could be applicable to (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine.
Chemical Reactivity and Catalytic Applications
- Asymmetric Epoxidation Catalyst: A. Lattanzi (2006) reported on the use of a related compound, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, as an organocatalyst for asymmetric epoxidation of α,β-enones, suggesting that (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine might also serve as a catalyst in similar reactions (Lattanzi, 2006).
- Michael Addition Catalysis: In another study, Lattanzi (2006) also used a similar compound for catalyzing the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
- Catalysis in Michael Addition of Aldehydes: A study by P. Melchiorre and K. A. Jørgensen (2003) highlighted the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in catalyzing the Michael addition of aldehydes to vinyl ketones, suggesting potential catalytic roles for (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine (Melchiorre & Jørgensen, 2003).
Pharmaceutical and Biological Activity
- Biological Activity Assessment: The same study by Muhammad Akram et al. (2020) also explored the biological activities of their compound, indicating that similar compounds, including (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine, might exhibit notable bioactivities (Akram et al., 2020).
Material Science and Polymer Chemistry
- Potential in Polymer Chemistry: The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, as studied by Xiaolong Wang et al. (2006), suggest potential applications for similar pyridine-based compounds in polymer science (Wang et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHWUVAUXBNPC-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584829 | |
| Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948595-04-8 | |
| Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)

![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)








![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)

